molecular formula C19H23NO8 B7955631 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose

Cat. No.: B7955631
M. Wt: 393.4 g/mol
InChI Key: YEGWXAYJKBXIEJ-FSLMHTPDSA-N
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Description

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose is a chemical compound of significant interest in the biomedical field. It is a derivative of D-glucopyranose, a monosaccharide, and is characterized by its complex structure, which includes acetamido, acetyl, and benzylidene groups. This compound has shown potential in both diagnostic and therapeutic applications, particularly in the development of pharmaceutical agents with antimicrobial efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of D-glucopyranose, followed by the introduction of the acetamido group. The acetylation of the hydroxyl groups and the formation of the benzylidene acetal are crucial steps in the synthesis. The reaction conditions often involve the use of acetic anhydride, acetic acid, and benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of hydroxyl groups, acetamidation, acetylation, and benzylidene formation. The use of efficient catalysts and optimized reaction conditions are essential to ensure high yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial agents.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes involved in carbohydrate metabolism, while the benzylidene group can enhance the compound’s stability and bioavailability. These interactions can inhibit the growth of microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Similar structure but lacks the benzylidene group.

    2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: Another derivative with acetyl groups but different functional properties

Uniqueness

The uniqueness of 2-Acetamido-1,3-DI-O-acetyl-4,6-O-benzylidene-2-deoxy-D-glucopyranose lies in its benzylidene group, which provides enhanced stability and potential for specific interactions with biological targets. This makes it particularly valuable in the development of pharmaceutical agents with antimicrobial properties.

Properties

IUPAC Name

[(4aR,7R,8R,8aS)-7-acetamido-6-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO8/c1-10(21)20-15-17(25-11(2)22)16-14(27-19(15)26-12(3)23)9-24-18(28-16)13-7-5-4-6-8-13/h4-8,14-19H,9H2,1-3H3,(H,20,21)/t14-,15-,16-,17-,18?,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGWXAYJKBXIEJ-FSLMHTPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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